rac-MDEA-D5

Übersicht

Beschreibung

Rac-MDEA-D5 is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 248.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Pharmacokinetics

These properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like rac-MDEA-D5. For example, the presence of certain acids has been found to influence the makeup flow rate of methyldiethanolamine (MDEA), a compound related to this compound . Additionally, factors such as temperature, pH, and the presence of other substances can potentially impact the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 plays a crucial role in biochemical reactions as a reference standard. It interacts with various enzymes and proteins involved in the metabolism of methylenedioxyamphetamine derivatives. Specifically, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its N-dealkylation to form 3,4-methylenedioxyamphetamine . This interaction is essential for understanding the metabolic pathways and kinetics of methylenedioxyamphetamine derivatives in biological systems.

Cellular Effects

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine by interacting with their respective transporters . This modulation affects cell signaling pathways and can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 involves its binding interactions with various biomolecules. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their extracellular concentrations . This inhibition leads to enhanced neurotransmitter signaling and subsequent changes in cellular function. Furthermore, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can inhibit or activate specific enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . These interactions contribute to the overall pharmacological effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 change over time due to its stability and degradation. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can have sustained effects on cellular function, including prolonged alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the pharmacokinetics and pharmacodynamics of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5.

Dosage Effects in Animal Models

The effects of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 vary with different dosages in animal models. At low doses, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can enhance neurotransmitter release and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic effects without causing adverse effects. These dosage-dependent effects are essential for determining the safe and effective use of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in research and clinical settings.

Metabolic Pathways

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathway involves N-dealkylation by CYP2D6 to form 3,4-methylenedioxyamphetamine . This pathway is crucial for understanding the metabolism and elimination of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 in biological systems. Additionally, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is transported and distributed within cells and tissues through various mechanisms. It interacts with monoamine transporters, such as serotonin and dopamine transporters, facilitating its uptake into neuronal cells . Once inside the cells, rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 can accumulate in specific compartments, such as synaptic vesicles, where it exerts its pharmacological effects . The distribution of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 within tissues is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is critical for its activity and function. rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 is primarily localized in synaptic vesicles within neuronal cells, where it modulates neurotransmitter release . Targeting signals and post-translational modifications, such as phosphorylation, can direct rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 to specific compartments or organelles . This subcellular localization is essential for understanding the precise mechanisms of action of rac-3,4-Methylenedioxy-N-ethylamphetamine-D5 and its effects on cellular function.

Biologische Aktivität

Rac-MDEA-D5, or racemic 3,4-methylenedioxy-N-ethylamphetamine-D5, is a deuterated analog of MDEA, a psychoactive compound belonging to the amphetamine class. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, potential therapeutic uses, and implications in toxicology.

This compound is characterized by the substitution of five hydrogen atoms with deuterium, which alters its pharmacokinetic and pharmacodynamic profiles compared to its non-deuterated counterparts. This modification can affect metabolic stability and the compound's interaction with biological systems.

Pharmacodynamics

This compound exhibits similar pharmacodynamic properties to MDEA, primarily acting as a serotonin and norepinephrine reuptake inhibitor. Its mechanism of action involves increasing the levels of these neurotransmitters in the synaptic cleft, leading to enhanced mood and sensory perception.

Key Findings:

- Serotonin Release: Studies indicate that this compound promotes serotonin release, similar to MDMA, contributing to its euphoric effects .

- Neurotransmitter Interaction: The compound interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways, influencing mood and emotional responses .

Toxicological Profile

The toxicological assessment of this compound is essential for understanding its safety profile. Research indicates that while it shares some toxicological characteristics with MDMA and MDEA, the deuterated form may exhibit altered toxicity due to differences in metabolism.

Toxicity Studies:

- In Vitro Studies: In vitro evaluations demonstrate that this compound has a lower cytotoxicity profile compared to its non-deuterated forms .

- Protein Binding: Investigations into protein binding reveal that this compound shows stereoselective binding characteristics that may influence its pharmacokinetics .

Analytical Methods

Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies. Various analytical techniques have been developed for this purpose:

| Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Precision (%) | Recovery (%) |

|---|---|---|---|---|

| GC-MS | 1.0 ng/mL | 10 ng/mL | 9.1 | 98.0 |

| HPLC | 2.5 ng/mL | 10 ng/mL | 7.8 | 99.7 |

These methods demonstrate high sensitivity and specificity for detecting this compound in complex biological matrices such as plasma and urine .

Case Studies

Recent case studies highlight the implications of this compound use in clinical and forensic settings:

- Clinical Observations: A study involving controlled administration of MDEA analogs showed that subjects reported heightened sensory experiences and emotional connectivity, characteristic of empathogenic effects associated with this class of compounds .

- Forensic Analysis: In postmortem investigations, this compound was detected alongside other amphetamines in cases of suspected overdose, underscoring the need for comprehensive toxicological screening in suspected drug-related fatalities .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Internal Standard in Mass Spectrometry

Rac-MDEA-D5 is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterated nature allows for accurate quantification of MDEA and its metabolites by compensating for matrix effects and variations in ionization efficiency during the analysis process .

2. Toxicological Studies

In toxicological research, this compound assists in the identification and quantification of MDEA in biological samples. Its use enhances the sensitivity and specificity of detection methods, particularly when analyzing complex biological matrices such as blood or urine .

Pharmacological Research

1. Pharmacokinetics and Metabolism

this compound is crucial for studying the pharmacokinetics of MDEA. By using this compound as a tracer, researchers can investigate the absorption, distribution, metabolism, and excretion (ADME) of MDEA in various biological systems. This application provides insights into how MDEA behaves in the body and its potential therapeutic effects or risks associated with its use .

2. Stereoselectivity Studies

Research has shown that this compound can be utilized to explore stereoselective interactions of MDEA with biological targets. For instance, studies have indicated that stereoselective binding occurs in different species' serum proteins, which can influence the pharmacodynamics of MDEA . Understanding these interactions is vital for developing safer therapeutic strategies and predicting drug behavior across different populations.

Case Studies

Case Study 1: Stereoselective Protein Binding

A study examined the stereoselective protein binding of rac-MDMA (the parent compound) using this compound as an internal standard. Results indicated that while human plasma showed negligible stereoselectivity, significant differences were observed in mouse serum. This finding underscores the importance of using this compound for accurate modeling of drug interactions across species .

Case Study 2: Quantitative Analysis in Forensic Toxicology

In forensic toxicology, this compound has been applied to develop robust analytical methods for detecting MDEA and its metabolites in postmortem samples. The incorporation of this compound allowed for improved accuracy and reliability in quantifying drug concentrations, which is critical for legal investigations .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Internal Standard | Used in GC-MS/LC-MS to quantify MDEA | Increases accuracy and compensates for matrix effects |

| Toxicological Analysis | Identifies MDEA in biological samples | Enhances sensitivity and specificity |

| Pharmacokinetics | Studies ADME properties using this compound as a tracer | Provides insights into drug behavior |

| Stereoselectivity Research | Investigates binding interactions with proteins | Aids in understanding drug metabolism variability |

Eigenschaften

CAS-Nummer |

160227-43-0 |

|---|---|

Molekularformel |

C12H18ClNO2 |

Molekulargewicht |

248.76 g/mol |

IUPAC-Name |

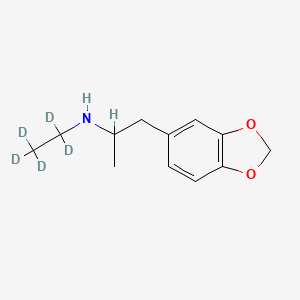

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |

InChI-Schlüssel |

IBDIPBWIXJRJQM-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2 |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl |

Kanonische SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.